molecular formula C14H22N2O2S B2964006 1-Cyclohexyl-3-(3-hydroxy-3-(thiophen-2-yl)propyl)urea CAS No. 1396814-47-3

1-Cyclohexyl-3-(3-hydroxy-3-(thiophen-2-yl)propyl)urea

Cat. No.: B2964006
CAS No.: 1396814-47-3
M. Wt: 282.4
InChI Key: UIVHYICNVPJKPU-UHFFFAOYSA-N
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Description

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Cyclohexyl-3-(3-hydroxy-3-(thiophen-2-yl)propyl)urea are not explicitly mentioned in the search results .

Scientific Research Applications

Urea Derivatives and Their Applications

Urea derivatives are widely researched in various fields of chemistry and pharmacology due to their versatile applications ranging from catalysis to medicinal chemistry. For example, cyclohexylcarbamic acid aryl esters, a class of urea derivatives, have been studied for their role as fatty acid amide hydrolase (FAAH) inhibitors. These compounds, including cyclohexylcarbamic acid 3'-carbamoylbiphenyl-3-yl ester (URB597), are explored for their potential therapeutic effects, such as analgesic and anxiolytic-like properties (Mor et al., 2008). The structure-activity relationships of these compounds indicate that the cyclohexyl ring and urea functionalities play critical roles in their biological activities.

Catalytic Applications

Urea derivatives also find applications in catalysis, where they act as ligands or catalysts themselves. For instance, tris(2-aminoethyl)amine, a spacer for phosphate receptors, uses ureas as binding arms, highlighting urea derivatives' role in molecular recognition and binding (RaposoCésar et al., 1995). These properties are critical in designing sensors, catalysts, and materials with specific binding capabilities.

Photophysics and Sensing Applications

In the realm of photophysics, certain urea derivatives exhibit solvatochromic fluorescence properties, making them suitable for developing fluorescence-based sensors. For example, N,N'-Dicyclohexyl-N-(6'-methoxyanthryl-2-carbonyl)urea shows strong solvatochromism, which can be used for detecting analytes like alcohols, carboxylic acids, and fluoride ions due to their interactions with the urea moiety (Bohne et al., 2005). This application underscores the utility of urea derivatives in chemical sensing and environmental monitoring.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-(3-hydroxy-3-(thiophen-2-yl)propyl)urea is not explicitly mentioned in the search results .

Safety and Hazards

The safety and hazards of 1-Cyclohexyl-3-(3-hydroxy-3-(thiophen-2-yl)propyl)urea are not explicitly mentioned in the search results .

Future Directions

The future directions of research involving 1-Cyclohexyl-3-(3-hydroxy-3-(thiophen-2-yl)propyl)urea are not explicitly mentioned in the search results .

Properties

IUPAC Name

1-cyclohexyl-3-(3-hydroxy-3-thiophen-2-ylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2S/c17-12(13-7-4-10-19-13)8-9-15-14(18)16-11-5-2-1-3-6-11/h4,7,10-12,17H,1-3,5-6,8-9H2,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIVHYICNVPJKPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NCCC(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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